3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone 3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone
Brand Name: Vulcanchem
CAS No.: 884504-39-6
VCID: VC2294116
InChI: InChI=1S/C14H17FO3/c1-10-3-4-11(15)9-12(10)13(16)5-6-14-17-7-2-8-18-14/h3-4,9,14H,2,5-8H2,1H3
SMILES: CC1=C(C=C(C=C1)F)C(=O)CCC2OCCCO2
Molecular Formula: C14H17FO3
Molecular Weight: 252.28 g/mol

3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone

CAS No.: 884504-39-6

Cat. No.: VC2294116

Molecular Formula: C14H17FO3

Molecular Weight: 252.28 g/mol

* For research use only. Not for human or veterinary use.

3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone - 884504-39-6

Specification

CAS No. 884504-39-6
Molecular Formula C14H17FO3
Molecular Weight 252.28 g/mol
IUPAC Name 3-(1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)propan-1-one
Standard InChI InChI=1S/C14H17FO3/c1-10-3-4-11(15)9-12(10)13(16)5-6-14-17-7-2-8-18-14/h3-4,9,14H,2,5-8H2,1H3
Standard InChI Key QVHOIUILWUZBKG-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)F)C(=O)CCC2OCCCO2
Canonical SMILES CC1=C(C=C(C=C1)F)C(=O)CCC2OCCCO2

Introduction

Overview

Chemical Structure and Properties

3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone is a complex organic molecule with the molecular formula C14H17FO3 and a molecular weight of 252.28 g/mol. The compound features a propiophenone core structure with three key structural elements: a 1,3-dioxane ring connected via a propyl linker to the carbonyl group, a fluorine atom at the 5' position of the aromatic ring, and a methyl group at the 2' position. This unique combination of functional groups contributes to its distinct chemical behavior and potential applications.

The basic structure consists of a benzene ring substituted with a fluorine atom and a methyl group, connected to a propionyl group (a three-carbon ketone chain), which is further linked to a 1,3-dioxane heterocyclic ring. The 1,3-dioxane ring is a six-membered heterocycle containing two oxygen atoms in a 1,3-relationship, forming an acetal structure that contributes significantly to the compound's chemical properties.

Nomenclature and Identification

The IUPAC name of the compound is 1-(5-fluoro-2-methylphenyl)-3-(1,3-dioxan-2-yl)propan-1-one, though it is commonly referred to by its simplified name 3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone. The compound is identified by its unique CAS Registry Number 884504-39-6, which serves as its definitive identifier in chemical databases and literature.

In chemical information systems, the compound may also be represented by its InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations, which provide standardized methods for encoding the molecular structure in text format. These identifiers enable precise database searching and unambiguous identification of the compound across different chemical information resources.

Physical and Chemical Properties

Physical State and Appearance

At standard ambient temperature and pressure, 3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone typically exists as a crystalline solid. The compound is expected to be white to off-white in color, similar to other propiophenone derivatives. The crystalline nature of the compound allows for purification through recrystallization techniques, which is advantageous for achieving high purity standards required in research applications.

Solubility and Stability

The solubility profile of 3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone is characteristic of its functional groups. The compound generally exhibits good solubility in organic solvents such as dichloromethane, chloroform, ethyl acetate, and dimethyl sulfoxide due to its aromatic and carbonyl moieties. The presence of the 1,3-dioxane ring and the fluorine substituent contributes to its lipophilicity, while the carbonyl group provides sites for hydrogen bonding, potentially enhancing solubility in polar solvents.

Spectroscopic Properties

The spectroscopic fingerprint of 3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone provides valuable information for its identification and structural characterization. Table 1 summarizes the expected spectroscopic properties of the compound.

Spectroscopic MethodKey FeaturesCharacteristic Values
1H NMRMethyl protonsδ 2.2-2.5 ppm
Propionyl methylene protonsδ 2.8-3.2 ppm
Dioxane acetal protonδ 4.5-5.0 ppm
Aromatic protonsδ 6.8-7.5 ppm
13C NMRCarbonyl carbonδ 195-205 ppm
Carbon bearing fluorineSplit signal due to C-F coupling
Dioxane acetal carbonδ 100-105 ppm
IR SpectroscopyC=O stretching (ketone)1680-1700 cm-1
C-O stretching (dioxane)1100-1300 cm-1
C-F stretching1000-1400 cm-1
Mass SpectrometryMolecular ionm/z 252
Fragment ionsCharacteristic of propiophenone and dioxane moieties

Synthesis and Preparation

Synthetic Routes

The synthesis of 3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone typically involves a multi-step approach. Several potential synthetic routes can be considered:

  • Friedel-Crafts acylation of 4-fluoro-1-methylbenzene with 3-chloropropionyl chloride to form 3-chloro-1-(5-fluoro-2-methylphenyl)propan-1-one, followed by nucleophilic substitution of the chloride with a suitable nucleophile and subsequent reaction with 1,3-propanediol under acidic conditions to form the 1,3-dioxane ring.

  • Direct acylation of 4-fluoro-1-methylbenzene with 3-(1,3-dioxan-2-yl)propanoyl chloride using Lewis acid catalysts such as aluminum chloride or iron(III) chloride.

  • Wittig reaction between a suitable benzaldehyde derivative and a phosphonium ylide, followed by reduction and cyclization to form the dioxane ring.

Reaction Conditions and Optimization

The synthesis of 3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone requires careful optimization of reaction conditions to achieve high yields and purity. Table 2 summarizes key reaction parameters and their optimization for the synthetic routes described above.

Reaction StepCritical ParametersOptimization Strategies
Friedel-Crafts AcylationTemperature (0-5°C initial, then 50-80°C)Slow addition of catalyst, efficient cooling
Catalyst (AlCl3, FeCl3, BF3·Et2O)Catalyst screening for selectivity
Solvent (CH2Cl2, ClCH2CH2Cl, CS2)Anhydrous conditions, efficient mixing
Dioxane Ring FormationAcid catalyst (p-TsOH, H2SO4, BF3·Et2O)Catalyst loading optimization
Water removalDean-Stark apparatus or molecular sieves
Temperature and timeReaction monitoring via TLC or HPLC
Alternative ApproachesMicrowave assistanceReduced reaction times, improved yields
Flow chemistryBetter temperature control, scalability
Phase-transfer catalysisImproved efficiency in heterogeneous systems

Industrial Production Methods

For industrial-scale production, considerations extend beyond synthetic efficiency to include economic factors, environmental impact, and scalability. Potential industrial approaches might include:

  • Continuous flow processes to enhance heat transfer, mixing, and process control, reducing reaction times and improving yield consistency.

  • Use of more environmentally benign catalysts and solvents, aligning with green chemistry principles and reducing environmental impact.

  • Implementation of in-line purification techniques to streamline the production process and reduce solvent consumption.

  • Development of one-pot multi-step procedures to reduce isolation and purification of intermediates, lowering production costs and waste generation.

Applications and Biological Activity

Research Applications

3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone serves as a valuable building block in organic synthesis due to its multifunctional nature. The compound contains several reactive sites that can be exploited for further transformations:

  • The carbonyl group can participate in reactions such as reduction, reductive amination, Wittig reactions, and aldol condensations, enabling the synthesis of a diverse range of derivatives.

  • The 1,3-dioxane ring, being an acetal, can be hydrolyzed to reveal an aldehyde functionality for subsequent transformations, providing a protected form of the aldehyde group.

  • The aromatic ring with fluorine and methyl substituents provides opportunities for site-selective functionalization through electrophilic aromatic substitution or metal-catalyzed coupling reactions.

Structural FeaturePotential Biological ActivityMechanistic Basis
Propiophenone scaffoldAnti-inflammatory, AnalgesicInhibition of inflammatory enzymes, Interaction with pain receptors
AntimicrobialDisruption of microbial cell membranes or metabolic pathways
Fluorine substituentEnhanced metabolic stabilityResistance to oxidative metabolism
Increased binding affinityEnhanced lipophilicity and electronegativity
Methyl substituentModified electronic propertiesAltered receptor binding profiles
1,3-Dioxane ringFavorable pharmacokineticsModified solubility, permeability, and metabolic stability

Structure-Activity Relationships

Understanding the relationship between the structural features of 3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone and its biological activities requires comparison with structurally related compounds. Key structure-activity relationships might involve:

  • The position and nature of substituents on the aromatic ring (e.g., comparing 5'-fluoro-2'-methyl with other substitution patterns)

  • The length and flexibility of the linker between the carbonyl group and the 1,3-dioxane ring

  • The impact of replacing the 1,3-dioxane ring with other heterocyclic or acyclic moieties

  • The effect of modifications to the carbonyl group (e.g., reduction to alcohol, conversion to oxime or hydrazone)

Analytical Methods

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable techniques for the analysis of 3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone. These methods enable the assessment of purity, the identification of impurities, and the quantification of the compound in various matrices.

For HPLC analysis, reversed-phase conditions using C18 columns are typically suitable, with mobile phases consisting of water and acetonitrile or methanol, often with the addition of modifiers such as formic acid or ammonium acetate to improve peak shape and resolution. UV detection at wavelengths corresponding to the absorbance maxima of the propiophenone chromophore (typically around 240-260 nm) provides sensitive detection.

GC analysis, when applicable, may require derivatization to enhance volatility and thermal stability. Flame ionization detection (FID) or mass spectrometric detection (GC-MS) can provide sensitive and selective detection. The use of appropriate internal standards enables accurate quantification.

Spectroscopic Identification

Spectroscopic techniques play a crucial role in the structural characterization and identification of 3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone:

  • NMR spectroscopy (1H, 13C, 19F) provides detailed information about the molecular structure, including the position of substituents and the confirmation of key structural features.

  • IR spectroscopy reveals the presence of functional groups, with characteristic absorption bands for the carbonyl, C-O, and C-F bonds.

  • UV-Vis spectroscopy can provide information about the chromophoric system and potential electronic transitions.

  • Mass spectrometry, especially when coupled with chromatographic techniques, enables accurate mass determination and the elucidation of fragmentation patterns characteristic of the molecular structure.

Analytical TechniquePurposeTypical Acceptance Criteria
HPLCChromatographic purity≥ 98% area under the curve
NMR spectroscopyStructural confirmation and detection of organic impuritiesNo significant extraneous signals
Elemental analysisConfirmation of elemental compositionWithin ±0.4% of theoretical values
Melting pointPhysical purity indicatorNarrow range (≤ 2°C)
Karl Fischer titrationDetermination of water contentTypically ≤ 0.5%
Residual solvent analysisQuantification of residual solventsBelow ICH limits for relevant solvents

Comparison with Related Compounds

Structural Analogs

Several structural analogs of 3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone can be identified, differing in the nature and position of substituents on the aromatic ring, the structure of the heterocyclic moiety, or the length of the carbon chain connecting the carbonyl and heterocyclic groups.

Notable structural analogs include:

  • 2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone (CAS No. 884504-42-1): Contains methoxy groups at the 2' and 5' positions instead of fluoro and methyl groups.

  • 3-(1,3-Dioxolan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone: Contains a five-membered dioxolane ring instead of the six-membered dioxane ring.

  • 3-(Tetrahydro-2H-pyran-2-yl)-5'-Fluoro-2'-Methylpropiophenone: Contains a tetrahydropyran ring instead of the dioxane ring.

  • 4-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylbutyrophenone: Contains an extended carbon chain between the carbonyl and dioxane moieties.

Functional Differences

Comparing 3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone with its structural analogs reveals functional differences that may impact their chemical and potentially biological properties:

Comparative Properties

Table 5 presents a comparison of key properties across a series of related compounds, providing insights into structure-property relationships.

CompoundMolecular Weight (g/mol)Predicted LogP*Predicted H-Bond Acceptors*Predicted H-Bond Donors*
3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone252.28~2.5-3.040
2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone280.32~2.0-2.550
3-(1,3-Dioxolan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone~238.25~2.3-2.840
3-(Tetrahydro-2H-pyran-2-yl)-5'-Fluoro-2'-Methylpropiophenone~250.30~2.7-3.230
4-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylbutyrophenone~266.31~2.8-3.340

*Predicted values based on typical estimation methods for similar structures

Current Research and Future Perspectives

Recent Studies

Research involving 3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone and related compounds has explored various aspects, including:

  • Synthetic methodology development: Optimization of synthetic routes, exploration of alternative catalysts, and application of green chemistry principles to enhance efficiency and sustainability.

  • Structure-activity relationship studies: Investigation of the impact of structural variations on specific biological activities, providing insights into the molecular features critical for activity.

  • Medicinal chemistry applications: Exploration of the potential of propiophenone derivatives as lead compounds for drug discovery, focusing on specific therapeutic areas.

  • Material science applications: Investigation of the physical properties and potential applications in materials development, exploiting the unique structural features of these compounds.

Research Gaps and Opportunities

Despite the potential interest in 3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone, several research gaps and opportunities remain:

  • Comprehensive characterization: Detailed structural and physicochemical characterization using advanced analytical techniques would provide a foundation for further research.

  • Biological activity profiling: Systematic evaluation of potential biological activities across a range of targets and assay systems would reveal the compound's therapeutic potential.

  • Structure-property relationships: Investigation of the relationship between structural features and specific properties of interest would guide the rational design of derivatives with enhanced properties.

  • Green synthesis development: Development of more environmentally benign synthetic routes with reduced waste generation and energy consumption would align with sustainable chemistry principles.

  • Application-specific optimization: Tailoring of structural features to enhance performance in specific applications of interest would maximize the compound's utility in various fields.

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